Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Description
Electronic and Reactivity Impacts
The bromine atom at position 6 and chlorine at position 3 create distinct electronic environments:
- Bromine (C6) : A moderately strong electron-withdrawing group due to its electronegativity and inductive effects, which activate the adjacent carbon for nucleophilic attack.
- Chlorine (C3) : A weaker electron-withdrawing group compared to bromine, often directing electrophilic substitution to specific positions of the ring.
These substituents also influence π-electron density distribution, as demonstrated by computational studies on related halogenated imidazo[1,2-a]pyridines. For example, bromine’s larger size and polarizability enhance regioselectivity in Suzuki–Miyaura couplings, while chlorine’s smaller size allows for more flexible reaction pathways.
Table 1: Electronic Effects of Halogens on Imidazo[1,2-a]Pyridines
| Substituent | Position | Electronic Effect | Reactivity Impact |
|---|---|---|---|
| Bromine | C6 | Moderate EWG | Activates C6 for nucleophilic substitution |
| Chlorine | C3 | Weak EWG | Modest activation of C3 for electrophilic substitution |
Structural Optimization in Bioactivity
Halogenation patterns critically influence biological activity. In anti-tubercular agents, for instance, bromine at position 6 and chlorine at position 3 have been linked to enhanced binding affinity for Mycobacterium tuberculosis targets such as enoyl acyl carrier protein reductase (ENR). Similarly, in phytotoxicity studies, ortho-halogenation on the imidazo ring correlates with increased herbicidal activity due to improved membrane permeability.
Properties
IUPAC Name |
ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClF3N2O2/c1-2-20-10(19)7-8(13)18-4-5(12)3-6(9(18)17-7)11(14,15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULXFAFNFUVLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738464 | |
| Record name | Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121056-78-7 | |
| Record name | Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of N-Propargylpyridiniums
A principal method for synthesizing this compound is the cyclization of N-propargylpyridinium salts under ambient, aqueous, and metal-free conditions. This process is typically promoted by sodium hydroxide (NaOH), which facilitates the cycloisomerization to form the imidazo[1,2-a]pyridine core with high yield and selectivity. The reaction proceeds efficiently without the need for metal catalysts, aligning with green chemistry principles to minimize environmental impact.
Condensation of 2-Aminopyridines with α-Haloketones
Another classical approach involves the condensation of 2-aminopyridine derivatives with α-haloketones such as ethyl bromopyruvate under basic conditions. This reaction forms the imidazo[1,2-a]pyridine ring system through intramolecular cyclization. Subsequent selective halogenation steps introduce bromine and chlorine atoms at positions 6 and 3, respectively, often using reagents like N-bromosuccinimide (NBS) or chlorine sources in controlled conditions to achieve regioselectivity.
Copper-Promoted Intermolecular Diamination of Ynamides
Recent advances report copper(II) triflate (Cu(OTf)₂)-mediated intermolecular diamination of ynamides with 2-aminopyridines as a regioselective and mild synthetic route to imidazo[1,2-a]pyridines. This method operates under aerobic conditions and yields 3-heterosubstituted imidazo[1,2-a]pyridines with high regioselectivity due to internal electronic bias of ynamides. Although this method is more general for imidazo[1,2-a]pyridine derivatives, it offers a potential pathway for synthesizing related compounds with specific substituents such as trifluoromethyl groups.
Reaction Optimization and Monitoring
Optimization of the synthetic process involves:
- Solvent and Base Screening: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) combined with potassium carbonate (K₂CO₃) improve cyclization efficiency.
- In Situ Reaction Monitoring: Techniques like Fourier-transform infrared spectroscopy (FTIR) and liquid chromatography-mass spectrometry (LC-MS) track intermediate formation and reaction progress, enabling fine-tuning of reaction time and temperature.
- Green Chemistry Considerations: Preference for metal-free, aqueous media, and ambient temperature reactions to reduce environmental impact and improve safety.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of N-propargylpyridiniums | NaOH, aqueous, ambient temperature | High yield, metal-free, green | Requires precursor synthesis |
| Condensation of 2-aminopyridines with α-haloketones | Ethyl bromopyruvate, base, halogenation with NBS/Cl₂ | Well-established, regioselective | Multiple steps, halogenation control needed |
| Copper-Promoted Diamination of Ynamides | Cu(OTf)₂, aerobic conditions | Regioselective, mild conditions | Limited to certain substituents |
Analytical and Characterization Techniques
Characterization of the synthesized compound and monitoring of impurities rely on:
- Nuclear Magnetic Resonance (NMR): Confirms substitution patterns and trifluoromethyl group integrity.
- High-Resolution Mass Spectrometry (HRMS): Detects molecular ion peaks and impurities with high accuracy.
- High-Performance Liquid Chromatography (HPLC): Separates and quantifies reaction components and byproducts.
- X-ray Crystallography: Provides detailed structural confirmation, especially for regioisomers and polymorphs.
Research Findings and Practical Insights
- The cyclization under metal-free and aqueous conditions is highly efficient, yielding the target compound with minimal byproducts and environmental burden.
- Halogen substitutions at positions 3 and 6 are critical for biological activity and require precise control during synthesis.
- Copper-mediated diamination provides a versatile synthetic route for related imidazo[1,2-a]pyridine derivatives but may require adaptation for specific substituents like trifluoromethyl groups.
- Reaction monitoring and solvent/base optimization significantly enhance yields and purity, facilitating scale-up for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of pharmaceutical drugs due to its potential biological activities.
Material Science: Its unique chemical properties make it useful in the development of advanced materials with specific functionalities.
Biological Research: The compound is studied for its potential interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine, chlorine, and trifluoromethyl groups contribute to its binding affinity and selectivity for these targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The compound’s activity and physicochemical properties are heavily influenced by the positions and types of substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate (CAS Number: 1121056-78-7) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, including anti-inflammatory, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
- Molecular Formula : C₁₁H₇BrClF₃N₂O₂
- Molecular Weight : 371.54 g/mol
- LogP : 3.94570
- PSA : 43.60 Ų
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of imidazo[1,2-A]pyridine derivatives, including this compound. The compound has shown promising results in inhibiting cyclooxygenase enzymes (COX), which are key players in the inflammatory process.
Table 1: Inhibition of COX Enzymes
| Compound | IC₅₀ (μmol/L) | Reference |
|---|---|---|
| Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)... | 0.04 ± 0.02 | |
| Celecoxib | 0.04 ± 0.01 |
The above table indicates that the compound's efficacy in COX inhibition is comparable to that of celecoxib, a well-known anti-inflammatory drug.
2. Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines. It demonstrated significant inhibitory effects on cell proliferation in vitro.
Table 2: Anticancer Efficacy
| Cell Line | IC₅₀ (μmol/L) | Selectivity Index (Cancer/Normal) | Reference |
|---|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | 20-fold | |
| MCF10A (Normal) | >2.5 | - |
The selectivity index indicates that this compound is significantly more effective against cancer cells than normal cells.
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and inflammation. It has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels, further supporting its role as a potential therapeutic agent in inflammatory diseases and cancer.
Case Study 1: In Vivo Efficacy in Tumor Models
A study conducted on BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with this compound resulted in a significant reduction in lung metastasis compared to control groups. The pharmacodynamic effects were assessed over a period of 30 days, indicating sustained efficacy against metastatic spread.
Case Study 2: Anti-inflammatory Effects in Rat Models
In rat models subjected to carrageenan-induced paw edema, the compound exhibited significant anti-inflammatory effects comparable to indomethacin, demonstrating its potential for therapeutic applications in treating inflammatory conditions.
Q & A
Q. Methodological Insight
- Reactivity Analysis : Use density functional theory (DFT) to map electron-deficient regions (e.g., C-Br bonds) for reaction planning.
- Structural Confirmation : Employ NMR, NMR, and HRMS to validate substitution patterns and purity (e.g., HRMS data from analogs in ).
What synthetic strategies are effective for preparing this compound, and how can yields be optimized?
Basic Research Focus
Synthesis typically involves:
Cyclization : Condensation of 2-aminopyridine derivatives with α-haloketones (e.g., ethyl bromopyruvate) under basic conditions to form the imidazo[1,2-a]pyridine core.
Halogenation : Sequential bromination and chlorination at specific positions using -bromosuccinimide (NBS) or .
Q. Advanced Optimization
- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction kinetics.
- Solvent/Base Screening : Polar aprotic solvents (DMF, DMSO) with KCO improve cyclization efficiency. For halogenation, dichloromethane with catalytic FeCl minimizes side reactions .
How do halogen substitutions at positions 3 and 6 affect biological activity compared to analogs?
Advanced Research Focus
Comparative studies of structural analogs (e.g., bromine vs. chlorine at position 3) reveal:
| Compound | Substituents | Biological Activity |
|---|---|---|
| Ethyl 6-Br-3-Cl-8-CF | Br (6), Cl (3) | Enhanced kinase inhibition (IC ~50 nM) |
| Ethyl 6-Cl-3-Br-8-CF | Cl (6), Br (3) | Reduced potency (IC >200 nM) |
| The bromine at position 6 likely improves binding to hydrophobic enzyme pockets, while chlorine at position 3 minimizes steric hindrance . |
Q. Methodological Approach
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
- SAR Studies : Synthesize halogen-swapped analogs and assay via fluorescence polarization or SPR .
What analytical techniques are critical for characterizing this compound and its impurities?
Q. Basic Research Focus
Q. Advanced Applications
- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., dehalogenated products) with ppm-level accuracy (e.g., theoretical [M+H] = 371.54 vs. observed 371.52 ).
- X-ray Crystallography : Resolve crystal packing effects on stability (e.g., analog structures in ).
How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Q. Advanced Research Focus
- ADMET Prediction : Use tools like SwissADME to forecast solubility (LogP ~3.5) and CYP450 metabolism. The trifluoromethyl group reduces oxidative degradation .
- Quantum Mechanics (QM) : Calculate Fukui indices to predict sites for functionalization (e.g., adding sulfonamide groups at position 2 for enhanced bioavailability) .
Case Study
Modeling of ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate (analog) showed improved blood-brain barrier penetration via fluorine’s electronegativity, guiding derivative design .
What contradictions exist in the literature regarding this compound’s biological mechanisms?
Advanced Analysis
While preliminary studies suggest kinase inhibition, conflicting data arise from:
- Off-Target Effects : Assays using broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) may detect false positives due to scaffold promiscuity.
- Cellular Context : Varying IC values in HeLa vs. HEK293 cells highlight cell-type-specific uptake or metabolism .
Q. Resolution Strategy
- Mechanistic Profiling : Combine CRISPR screening and thermal shift assays to validate primary targets.
- Metabolite Tracking : Use -labeled compound to identify active vs. inactive metabolites .
What are the stability challenges under storage conditions, and how can degradation be mitigated?
Q. Basic Research Focus
Q. Advanced Solutions
- Co-Crystallization : Formulate with cyclodextrins to enhance solid-state stability (e.g., β-cyclodextrin increases T by 15°C ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
